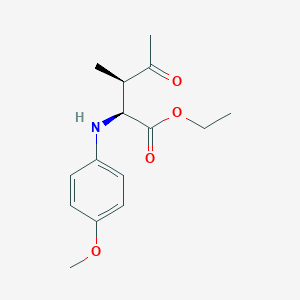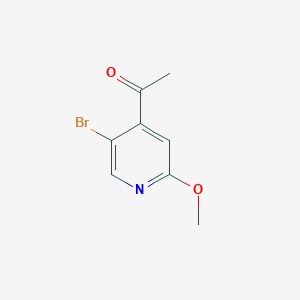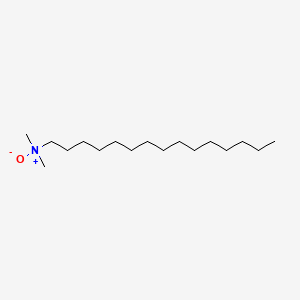![molecular formula C16H23NO4 B12085072 2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid is a synthetic organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is also known by its synonym, Norleucine, 5,5-dimethyl-N-[(phenylmethoxy)carbonyl]- . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes . The benzyloxycarbonyl group plays a crucial role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid can be compared with other similar compounds, such as:
Norleucine derivatives: These compounds share structural similarities but differ in their functional groups and properties.
Amino acid analogs: Compounds like 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid have similar protective groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
5,5-dimethyl-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)10-9-13(14(18)19)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
FHLQGQYCFDZOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)











![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

